Catalyst-Controlled Regioselectivity: 1,3-Diphenylpropane-1,3-diol vs. 1,3-Diphenylpropane-1,2-diol in Hydrogenation
In the catalytic hydrogenation of benzalacetophenone oxide, the choice of catalyst dictates the regioselectivity between the 1,3-diol and the 1,2-diol. The use of Raney nickel as a catalyst yields a mixture of both 1,3-diphenylpropane-1,3-diol (VI) and 1,3-diphenylpropane-1,2-diol (III), whereas palladium catalyst produces exclusively the 1,2-diol (III) [1]. This demonstrates that procurement of the target 1,3-diol requires precise catalyst selection and cannot be assumed from generic hydrogenation protocols.
| Evidence Dimension | Catalyst-dependent product distribution |
|---|---|
| Target Compound Data | Formation of 1,3-diphenylpropane-1,3-diol (VI) and 1,3-diphenylpropane-1,2-diol (III) mixture |
| Comparator Or Baseline | Exclusive formation of 1,3-diphenylpropane-1,2-diol (III) over Pd catalyst |
| Quantified Difference | Raney Ni produces target 1,3-diol; Pd produces only 1,2-diol regioisomer |
| Conditions | Catalytic hydrogenation of benzalacetophenone oxide |
Why This Matters
This evidence confirms that the 1,3-diol cannot be obtained by simply using a common palladium catalyst; specific catalyst selection (Raney Ni) is required for its synthesis, directly impacting procurement and synthetic planning.
- [1] Mitsui, S., & Kasahara, A. (1965). Studies of Hydrogenolysis. LVII. Catalytic Hydrogenation of Benzalacetophenone Oxide. Nippon kagaku zassi, 86(3), 247–250. https://doi.org/10.1246/nikkashi1948.86.3_247 View Source
